Phenyl 2,4-dichlorobenzoate

Descripción

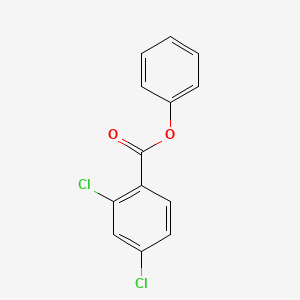

Phenyl 2,4-dichlorobenzoate is an ester derivative of 2,4-dichlorobenzoic acid and phenol. It belongs to the phenyl benzoate family, a class of compounds widely studied for their pharmacological and industrial applications. Derivatives of 2,4-dichlorobenzoic acid are notable for their antimicrobial properties and structural versatility, making them valuable in medicinal chemistry and materials science . The compound’s structure consists of a phenyl group esterified to a 2,4-dichlorobenzoic acid moiety, where the chlorine substituents enhance lipophilicity and influence reactivity .

Propiedades

Fórmula molecular |

C13H8Cl2O2 |

|---|---|

Peso molecular |

267.10 g/mol |

Nombre IUPAC |

phenyl 2,4-dichlorobenzoate |

InChI |

InChI=1S/C13H8Cl2O2/c14-9-6-7-11(12(15)8-9)13(16)17-10-4-2-1-3-5-10/h1-8H |

Clave InChI |

LQZCPOCESPYXDV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

Key Structural Parameters :

- Phenyl 2,4-dichlorobenzoate : Molecular formula C₁₃H₈Cl₂O₂ , with chlorine atoms at the 2- and 4-positions of the benzoate ring. The phenyl ester group introduces steric bulk, affecting molecular geometry.

- Comparison with Methyl and Ethyl Esters :

Dihedral Angles :

In phenyl benzoate derivatives, the dihedral angle between the two aromatic rings ranges from 73.6° to 90° , depending on substituents. For example, 2-Methoxy-4-(prop-2-en-1-yl)this compound exhibits a dihedral angle of 73.6° , similar to unsubstituted phenyl benzoate, indicating minimal steric distortion from chlorine substituents .

Physicochemical Properties

Key Observations :

Antimicrobial Activity :

Degradation Pathways :

- Bacterial strains like Bacillus sp. GZB metabolize 2,4-dichlorobenzoate derivatives via benzoate degradation pathways , with enzymes targeting the dichlorinated ring . Phenyl esters may degrade slower than methyl/ethyl analogs due to steric resistance to enzymatic hydrolysis .

Q & A

Q. What experimental models are commonly used to study the biodegradation of Phenyl 2,4-dichlorobenzoate in soil environments?

Researchers employ microcosm systems to simulate soil conditions, controlling variables such as soil type (e.g., Friant fine sandy loam), moisture (8–12%), and plant presence (e.g., legume seedlings). These systems are inoculated with engineered bacterial strains (e.g., Pseudomonas fluorescens 2-79 RLD) and monitored for compound degradation via HPLC analysis. Plant rhizosphere effects are evaluated by comparing degradation rates in planted vs. non-planted soils .

Q. How do researchers track bacterial populations involved in 2,4-dichlorobenzoate degradation?

Bioluminescent markers (e.g., Tn7-based chromosomal lux genes) enable real-time monitoring of bacterial viability and population dynamics. Colony-forming unit (CFU) counts on selective media and DNA hybridization under high-stringency conditions are used to assess plasmid retention and horizontal gene transfer .

Q. What enzymatic pathways are implicated in the degradation of 2,4-dichlorobenzoate?

Key enzymes include 2,4-dichlorobenzoyl-CoA reductase (EC 1.21.1.2), which catalyzes reductive dechlorination using NADPH, and 4-hydroxybenzoate 3-monooxygenase , which oxidizes intermediates. Pathway validation involves cell-free extracts supplemented with MgATP, CoA, and NADPH to confirm cofactor dependencies .

Advanced Research Questions

Q. How can plasmid stability in degrading bacterial strains be assessed during long-term soil experiments?

Plasmid retention is quantified via PCR amplification of degradation genes (e.g., clc operon) and CFU comparisons on media with/without selective pressure (e.g., 2,5-DCB as the sole carbon source). Studies show plasmid loss rates increase in non-rhizosphere soils due to reduced bacterial density and competition .

Q. What methodologies resolve contradictions in reported enzyme activities for 2,4-dichlorobenzoate degradation?

Discrepancies in enzyme kinetics (e.g., 10-fold variations in 4-chlorocatechol dioxygenase activity) are addressed through in vitro reconstitution assays . For example, reductive dehalogenase activity in Corynebacterium strains requires strict inclusion of MgATP and CoA, which are often omitted in crude extracts .

Q. How do rhizosphere dynamics influence the horizontal transfer of degradation genes?

High bacterial density on root surfaces enhances conjugative plasmid transfer . Researchers use donor counterselection (e.g., R2f plasmid markers) and hybridization probes to track gene dissemination. Plasmid pPB111 transfer rates are significantly higher in rhizosphere soils compared to bulk soil .

Q. What analytical techniques distinguish plant uptake from microbial degradation of 2,4-dichlorobenzoate?

Isotopic labeling (e.g., C-tagged compounds) combined with HPLC-MS quantifies metabolite distribution in plant tissues (e.g., stems, roots) and soil extracts. Studies show <2% of 2,5-DCB is recovered from plants, suggesting rapid microbial degradation dominates in rhizosphere soils .

Data Contradiction Analysis

Q. Why do some studies report divergent degradation rates for 2,4-dichlorobenzoate in similar soil conditions?

Variations arise from differences in bacterial inoculum density (e.g., vs. CFU/g soil), soil organic matter content, and plasmid stability. For instance, P. fluorescens 2-79 RLD populations decline faster in non-planted soils despite residual substrate availability, highlighting the role of rhizosphere nutrients in bacterial persistence .

Q. How can conflicting reports on enzyme substrate specificity be reconciled?

Enzyme purification and crystallography (e.g., SHELX-refined structures) clarify substrate binding mechanisms. For example, 4-hydroxybenzoate 3-monooxygenase in Pseudomonas exhibits broader substrate tolerance than homologs in Corynebacterium, explaining discrepancies in chlorinated intermediate metabolism .

Methodological Recommendations

- For metabolic pathway elucidation , combine knockout mutagenesis with LC-MS/MS to identify transient intermediates.

- Use SHELX software for crystallographic refinement of enzyme-substrate complexes to resolve mechanistic ambiguities .

- Apply RNA-seq to compare gene expression in rhizosphere vs. bulk soil isolates under degradation conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.